molecular formula C8H6N2O2S B15365027 Methyl thiazolo[4,5-c]pyridine-2-carboxylate

Methyl thiazolo[4,5-c]pyridine-2-carboxylate

Cat. No.: B15365027
M. Wt: 194.21 g/mol
InChI Key: VELHFFPTGPOEHH-UHFFFAOYSA-N
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Description

Methyl thiazolo[4,5-c]pyridine-2-carboxylate is a chemical compound belonging to the thiazolo[4,5-c]pyridine family This compound features a thiazole ring fused to a pyridine ring, with a carboxylate group and a methyl group attached

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis of this compound typically begins with readily available starting materials such as thiazole derivatives and pyridine derivatives.

  • Reaction Conditions: The reaction conditions may involve heating, the use of catalysts, and specific solvents to facilitate the formation of the fused ring system. Common catalysts include acids or bases, depending on the specific synthetic route chosen.

Industrial Production Methods:

  • Batch Production: In an industrial setting, the compound can be produced in batches using large reactors. The process involves precise control of temperature, pressure, and reaction time to ensure consistent quality.

  • Continuous Flow Production: Alternatively, continuous flow chemistry can be employed to produce the compound on a larger scale. This method offers advantages in terms of efficiency and scalability.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.

  • Reduction: Reduction reactions can be used to convert the compound into its reduced forms.

  • Substitution: Substitution reactions can introduce different functional groups into the molecule, altering its chemical properties.

Common Reagents and Conditions:

  • Oxidation Reagents: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

  • Reduction Reagents: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

  • Substitution Reagents: Various nucleophiles and electrophiles can be employed to achieve substitution reactions.

Major Products Formed:

  • Oxidation Products: Oxidized derivatives may include carboxylic acids, ketones, and aldehydes.

  • Reduction Products: Reduced forms may include amines and alcohols.

  • Substitution Products: Substituted derivatives can have a wide range of functional groups, depending on the reagents used.

Scientific Research Applications

Chemistry: Methyl thiazolo[4,5-c]pyridine-2-carboxylate is used as a building block in organic synthesis, particularly in the construction of complex molecules. Biology: The compound has shown potential as a bioactive molecule, with applications in studying biological processes and developing new drugs. Medicine: It is being investigated for its therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities. Industry: The compound is used in the development of new materials and chemical processes, contributing to advancements in various industrial applications.

Mechanism of Action

The mechanism by which methyl thiazolo[4,5-c]pyridine-2-carboxylate exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to desired biological outcomes. The exact mechanism can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

  • Ethyl Thiazolo[5,4-c]pyridine-2-carboxylate: Similar structure but with an ethyl group instead of a methyl group.

  • Methyl Thiazolo[5,4-c]pyridine-2-carboxylate: Similar structure but with a different position of the thiazole ring.

  • Methyl Thiazolo[4,5-b]pyridine-2-carboxylate: Similar structure but with a different position of the pyridine ring.

Uniqueness: Methyl thiazolo[4,5-c]pyridine-2-carboxylate stands out due to its specific arrangement of functional groups and its potential applications in various fields. Its unique structure allows for diverse chemical reactions and biological activities, making it a valuable compound in scientific research and industrial applications.

Properties

Molecular Formula

C8H6N2O2S

Molecular Weight

194.21 g/mol

IUPAC Name

methyl [1,3]thiazolo[4,5-c]pyridine-2-carboxylate

InChI

InChI=1S/C8H6N2O2S/c1-12-8(11)7-10-5-4-9-3-2-6(5)13-7/h2-4H,1H3

InChI Key

VELHFFPTGPOEHH-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=NC2=C(S1)C=CN=C2

Origin of Product

United States

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